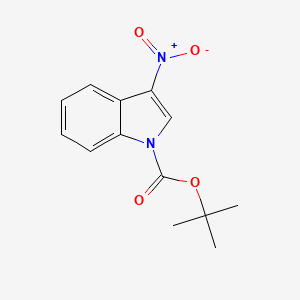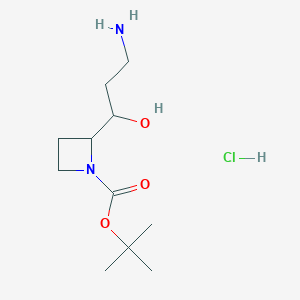![molecular formula C17H15NS B11854903 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B11854903.png)
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is a heterocyclic compound that features a naphthalene moiety fused to a tetrahydrothieno[3,2-C]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine typically involves the condensation of 4-bromoacetophenone and 1-naphthaldehyde in the presence of a base such as sodium hydroxide . This reaction forms a chalcone intermediate, which is then cyclized to form the desired product. The reaction conditions often include refluxing in a suitable solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for better efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine undergoes various chemical reactions, including:
Substitution Reactions: For example, the reaction with chloroacetyl chloride to form chloroacetate derivatives.
Oxidation and Reduction: These reactions can modify the functional groups attached to the naphthalene or thieno[3,2-C]pyridine rings.
Cyclization: Formation of fused ring systems through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for substitution reactions and various oxidizing or reducing agents for modifying functional groups. Reaction conditions often involve refluxing in solvents like ethanol or toluene .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as chloroacetates and other functionalized pyridine derivatives .
Scientific Research Applications
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a CDK2 inhibitor, showing promising anti-proliferative activity against cancer cell lines.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: Its interactions with various biological targets make it useful for studying enzyme inhibition and other biochemical processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
- 6-(Naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile
- 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile
- 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Uniqueness
4-(Naphthalen-1-YL)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine is unique due to its specific fusion of a naphthalene moiety with a tetrahydrothieno[3,2-C]pyridine ring system. This structure imparts distinct electronic and steric properties, making it a valuable compound for various applications in medicinal and material sciences.
Properties
Molecular Formula |
C17H15NS |
|---|---|
Molecular Weight |
265.4 g/mol |
IUPAC Name |
4-naphthalen-1-yl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C17H15NS/c1-2-6-13-12(4-1)5-3-7-14(13)17-15-9-11-19-16(15)8-10-18-17/h1-7,9,11,17-18H,8,10H2 |
InChI Key |
YDHUUAGOQOTWRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


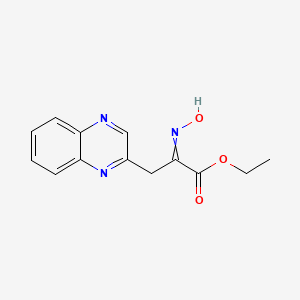
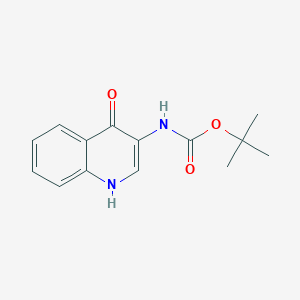



amino}oxetane-3-carboxylic acid](/img/structure/B11854864.png)
![3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B11854865.png)

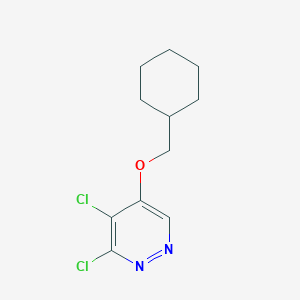
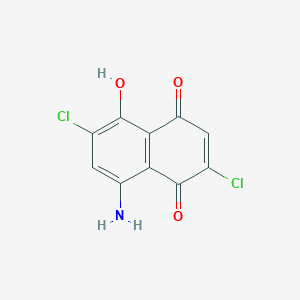
![7-Hydroxy-7,15-diazadispiro[5.2.5.2]hexadec-1-ene-8,16-dione](/img/structure/B11854879.png)
